

Application Note: Profiling Chromatin Accessibility Changes Induced by FHT-2344 using ATAC-seq

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Compound of Interest

Compound Name: FHT-2344

Cat. No.: B12380974

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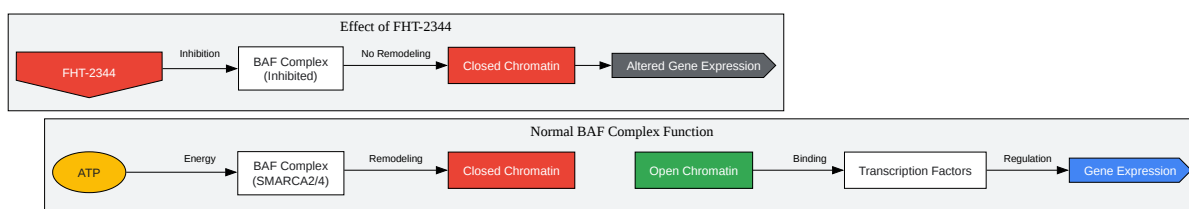
Introduction

FHT-2344 is a potent and selective allosteric and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.^[1] The BAF complex plays a critical role in regulating gene expression by altering chromatin structure, thereby controlling the accessibility of genomic regions to transcription factors.^[2] Dysregulation of BAF complex activity is implicated in various cancers, making its components attractive therapeutic targets.

This application note provides a detailed protocol for utilizing the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to investigate the effects of **FHT-2344** on genome-wide chromatin accessibility. ATAC-seq is a powerful technique that employs a hyperactive Tn5 transposase to preferentially fragment and tag accessible chromatin regions.^[3] By comparing the chromatin accessibility landscapes of cells treated with **FHT-2344** to control-treated cells, researchers can elucidate the inhibitor's mechanism of action on a genomic scale. Pharmacologic inhibition of the BAF complex is expected to lead to specific changes in chromatin accessibility, particularly at enhancer elements regulated by lineage-specific transcription factors.^{[1][2][4]}

Signaling Pathway and Mechanism of Action of FHT-2344

FHT-2344 targets the ATPase activity of SMARCA2 and SMARCA4, which is essential for the BAF complex's ability to remodel chromatin. By inhibiting this activity, **FHT-2344** is hypothesized to prevent the BAF complex from maintaining an open chromatin state at specific regulatory regions, leading to decreased accessibility for transcription factor binding and subsequent changes in gene expression.[4]



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Caption: Mechanism of **FHT-2344** Action on BAF Complex.

Experimental Protocols

This protocol is adapted from established ATAC-seq methodologies and is suitable for cultured cells.[5][6][7][8]

Cell Culture and FHT-2344 Treatment

- Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

- **FHT-2344 Treatment:** Treat cells with the desired concentration of **FHT-2344** and a vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and time should be determined empirically, but a 4-hour treatment with 100 nM has been shown to be effective for similar inhibitors.^[1]
- **Cell Harvesting:** Harvest approximately 50,000 cells per replicate by centrifugation at 500 x g for 5 minutes at 4°C.
- **Washing:** Wash the cell pellet with 50 µL of cold 1X PBS and centrifuge again.

Nuclei Isolation and Transposition

- **Lysis:** Resuspend the cell pellet in 50 µL of cold lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% NP-40, 0.1% Tween-20, and 0.01% Digitonin). Pipette up and down gently 3 times.
- **Incubation:** Incubate on ice for 3 minutes.
- **Wash:** Add 1 mL of wash buffer (lysis buffer without NP-40 and Digitonin) and invert the tube to mix.
- **Centrifugation:** Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- **Supernatant Removal:** Carefully remove the supernatant.
- **Transposition Reaction:** Resuspend the nuclear pellet in 50 µL of transposition mix (25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, and 22.5 µL nuclease-free water).
- **Incubation:** Incubate at 37°C for 30 minutes in a thermomixer with shaking at 1,000 rpm.

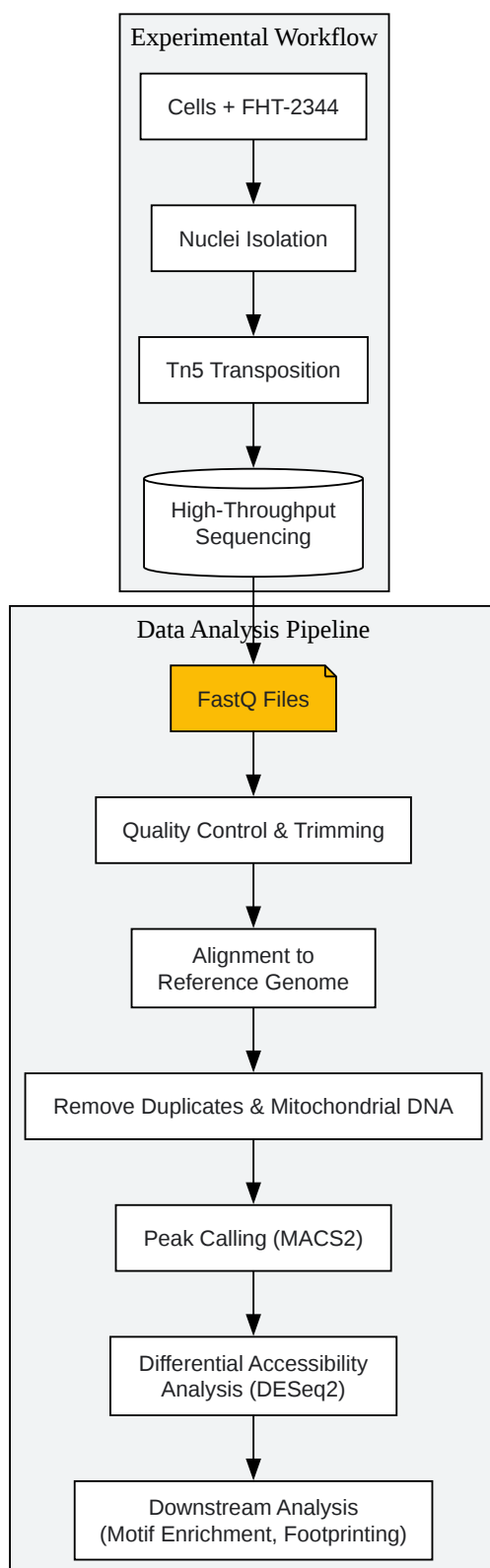
DNA Purification and Library Preparation

- **Purification:** Immediately following transposition, purify the DNA using a Qiagen MinElute Reaction Cleanup Kit, eluting in 10 µL of elution buffer.
- **PCR Amplification:** Amplify the transposed DNA fragments using a high-fidelity PCR master mix and custom Nextera PCR primers.

- 10 µL Transposed DNA
- 2.5 µL Ad1_noMX primer (25 µM)
- 2.5 µL Ad2.X primer (25 µM)
- 25 µL NEBNext High-Fidelity 2X PCR Master Mix
- 10 µL Nuclease-free water
- PCR Cycling: Run the PCR program: 72°C for 5 min, 98°C for 30 s, followed by 5 cycles of (98°C for 10 s, 63°C for 30 s, 72°C for 1 min).
- Determining Additional Cycles: Use qPCR to determine the number of additional PCR cycles needed to avoid library saturation.
- Final PCR: Run the final PCR with the determined number of additional cycles.
- Library Purification: Purify the amplified library using magnetic beads (e.g., AMPure XP beads) to remove primer-dimers and large fragments. A double-sided bead purification is recommended.[\[5\]](#)

Data Analysis Workflow

A robust bioinformatics pipeline is essential for processing and interpreting ATAC-seq data. Several open-source pipelines are available, such as nf-core/atacseq.[\[9\]](#)[\[10\]](#)



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Caption: ATAC-seq Experimental and Data Analysis Workflow.

Key Analysis Steps:

- Quality Control: Assess raw read quality using tools like FastQC.
- Adapter Trimming: Remove adapter sequences from reads.
- Alignment: Align reads to a reference genome (e.g., hg38 or mm10) using an aligner like BWA.
- Post-alignment Filtering: Remove PCR duplicates and reads mapping to the mitochondrial genome.
- Peak Calling: Identify regions of significant chromatin accessibility (peaks) using a tool like MACS2.
- Differential Accessibility Analysis: Compare peak accessibility between **FHT-2344**-treated and control samples using statistical packages like DESeq2 or edgeR.
- Downstream Analysis:
 - Annotation: Annotate differential peaks to genomic features (promoters, enhancers, etc.).
 - Motif Analysis: Identify enrichment of transcription factor binding motifs within differential peaks.
 - Visualization: Generate heatmaps, volcano plots, and genome browser tracks to visualize results.

Expected Results and Data Presentation

Treatment with **FHT-2344** is expected to cause a loss of chromatin accessibility at a specific subset of genomic sites, particularly enhancers, rather than a global shutdown of all accessible regions.^[1]

Table 1: Example Quality Control Metrics for ATAC-seq Libraries

Sample	Total Reads	Uniquely Mapped Reads (%)	Mitochondrial Reads (%)	Fraction of Reads in Peaks (FRiP)
Control 1	65,234,876	95.2	15.8	0.45
Control 2	68,987,123	94.8	16.2	0.48
FHT-2344 1	71,456,987	95.5	14.9	0.42
FHT-2344 2	69,876,345	95.1	15.1	0.43

Table 2: Summary of Differential Accessibility Analysis

Comparison	Total Peaks	Significantly Up-regulated Peaks (FDR < 0.05)	Significantly Down-regulated Peaks (FDR < 0.05)
FHT-2344 vs. Control	125,678	1,234	8,765

The results would likely show a greater number of down-regulated (less accessible) peaks upon **FHT-2344** treatment, consistent with the inhibitory action of the drug on the BAF chromatin remodeling complex.^[1] Motif analysis of these down-regulated peaks may reveal enrichment for binding sites of key lineage-driving transcription factors, providing mechanistic insights into the therapeutic potential of **FHT-2344** in specific cancer contexts.^[1]^[4]

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